N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide
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Overview
Description
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide is a complex organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide typically involves the reaction of 4-nitroaniline with 3-phenyladamantane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl and adamantane groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Reduction: 4-aminophenyl-3-phenyladamantane-1-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-phenyladamantane-1-carboxylic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural rigidity and stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar in structure but lacks the adamantane core, resulting in different physical and chemical properties.
4-nitrophenyl-3-phenyladamantane:
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxylic acid: Similar but with a carboxylic acid group instead of an amide, influencing its solubility and reactivity.
Uniqueness
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide is unique due to the combination of the nitrophenyl group, phenyl group, and adamantane core. This unique structure imparts specific physical and chemical properties, such as high thermal stability, resistance to degradation, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21(24-19-6-8-20(9-7-19)25(27)28)23-13-16-10-17(14-23)12-22(11-16,15-23)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRJBUQXISWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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